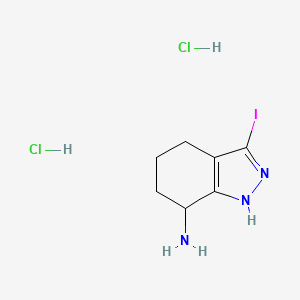![molecular formula C24H19NO6 B13478523 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, making it a versatile tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The reaction is carried out at low temperatures (0°C) and then gradually warmed to room temperature, followed by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and reproducible production of Fmoc-protected amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Chloride: Used for the initial protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Piperidine: Commonly used for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include the Fmoc-protected amino acids and the deprotected amino acids, which can be further utilized in peptide synthesis.
Applications De Recherche Scientifique
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the protection is no longer needed, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: A derivative of Fmoc-protected amino acids with a different side chain.
Uniqueness
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific structure, which combines the Fmoc group with a benzodioxine ring. This combination provides unique chemical properties that are advantageous in certain synthetic applications.
Propriétés
Formule moléculaire |
C24H19NO6 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C24H19NO6/c26-23(27)18-11-21-22(30-10-9-29-21)12-20(18)25-24(28)31-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,27) |
Clé InChI |
WVSGSGVHGLEYFO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


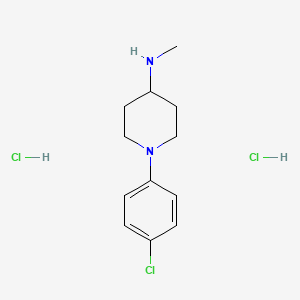

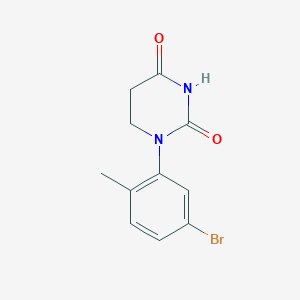
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
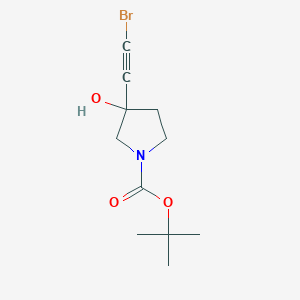
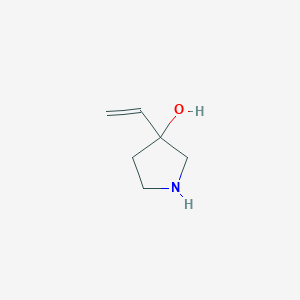

![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
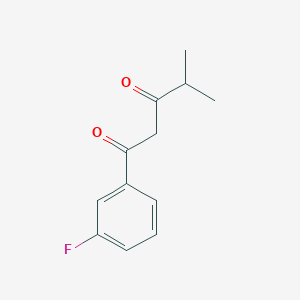

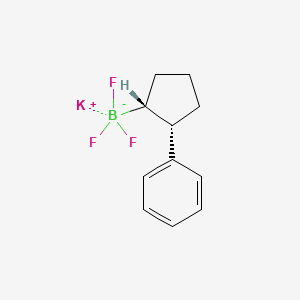
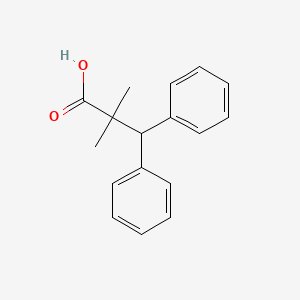
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
